4-Methyl-2-oxovaleric Acid-d7 Sodium Salt
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Overview
Description
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 4-Methyl-2-oxovaleric acid, where the hydrogen atoms are replaced with deuterium (d7). This compound is often used as a reference standard in various analytical applications due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt typically involves the deuteration of 4-Methyl-2-oxovaleric acid. The process begins with the preparation of 4-Methyl-2-oxovaleric acid, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and high-pressure deuterium gas. The final product is then purified using methods like crystallization or chromatography to ensure the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the analysis of complex mixtures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a distinct isotopic signature, allowing researchers to track the compound in various chemical and biological systems. This isotopic labeling facilitates the study of molecular interactions, metabolic pathways, and reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxovaleric Acid: The non-deuterated form of the compound, used in similar applications but without the isotopic labeling.
4-Methyl-2-oxopentanoic Acid: Another structurally similar compound with slight variations in the carbon chain.
α-Ketoisocaproic Acid: A related compound with similar functional groups but different applications in metabolic studies.
Uniqueness
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is unique due to its stable isotope labeling, which provides enhanced sensitivity and specificity in analytical applications. The deuterium atoms offer distinct advantages in NMR and MS analyses, making it a valuable tool in research settings.
Properties
Molecular Formula |
C6H9NaO3 |
---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
sodium;4,5,5,5-tetradeuterio-2-oxo-4-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3,2D3,4D; |
InChI Key |
IXFAZKRLPPMQEO-PWPMZRLPSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(=O)C(=O)[O-])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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